N-Formyl-N-methylamino benzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Formamide (B127407) Chemistry

The chemical identity of N-Formyl-N-methylamino benzoic acid is rooted in two fundamental classes of organic compounds: benzoic acid derivatives and formamides.

Benzoic Acid Derivatives: Benzoic acid and its derivatives are a class of compounds defined by a benzene (B151609) ring attached to a carboxyl group (-COOH). They are widely studied and utilized in drug discovery and materials science. nih.gov The specific properties and reactivity of a benzoic acid derivative are determined by the nature and position of other substituents on the aromatic ring. In the case of this compound, the substituent is a formylated methylamino group, which significantly influences the molecule's electronic properties and potential for further chemical modification. The broader class of 2,5-substituted benzoic acid derivatives has been investigated for roles as dual inhibitors of anti-apoptotic proteins, highlighting the therapeutic potential of this structural scaffold. nih.gov

Formamide Chemistry: Formamide (CH₃NO) is the simplest amide, derived from formic acid. wikipedia.org Compounds containing the formamide functional group are notable in organic chemistry. This compound is specifically an N,N-disubstituted formamide. The formyl group (-CHO) is crucial to its identity and can be involved in various chemical transformations. Formamides themselves are used as reagents, such as in the Leuckart reaction to prepare amines, and as high-temperature solvents. wikipedia.orgwikipedia.org The presence of the N-formyl group in the target molecule links it to this area of chemistry, providing pathways for its synthesis and potential reactions.

Historical Perspectives on its Synthesis and Initial Characterization

The primary synthesis of this compound, as documented in patent literature, involves a straightforward formylation reaction. The process starts with 4-(Methylamino)benzoic acid as the precursor.

The synthesis is achieved by boiling a solution of 4-(Methylamino)benzoic acid in formic acid under reflux for several hours. chemicalbook.com After the reaction is complete, the excess formic acid is removed by evaporation. The resulting product, p-(N-methyl-N-formyl)-aminobenzoic acid, can then be isolated in high purity and yield (around 97%) through methods such as suspension in water or reprecipitation. chemicalbook.com

Initial characterization of the compound identified it as a white crystalline solid with a distinct melting point of 218°C. chemicalbook.com It is registered under the CAS Number 51865-84-0. nih.govscbt.com

Overview of Research Significance in Organic Synthesis and Biochemical Investigations

While not a widely known end-product, this compound holds significance as a specialized chemical intermediate in synthetic and research contexts. Its utility is primarily as a building block for creating more complex molecules.

In the field of organic synthesis, the compound provides a scaffold that can be elaborated upon. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the formyl group can potentially be removed or transformed. This makes it a useful starting point for multi-step syntheses of target molecules with specific functionalities.

In biochemical investigations, this compound is classified as a biochemical for proteomics research. scbt.com Although detailed studies on its direct biological activity are not extensively published, its structural framework is relevant. Benzoic acid derivatives are a recurring motif in the design of enzyme inhibitors. For instance, various substituted benzoic acids have been synthesized and tested for their ability to inhibit influenza neuraminidase. researchgate.net The general structure of substituted aminobenzoic acids is explored in the development of molecules targeting biological pathways, and compounds like this compound serve as precursors in the synthesis of these more complex research probes. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

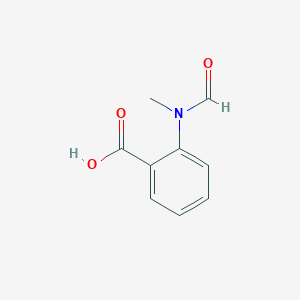

IUPAC Name |

2-[formyl(methyl)amino]benzoic acid |

InChI |

InChI=1S/C9H9NO3/c1-10(6-11)8-5-3-2-4-7(8)9(12)13/h2-6H,1H3,(H,12,13) |

InChI Key |

MGJLYJNQJNEFPG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Formyl N Methylamino Benzoic Acid

De Novo Synthetic Routes to N-Formyl-N-methylamino Benzoic Acid

The primary and most direct method for the synthesis of this compound involves the N-formylation of p-(N-methyl)-aminobenzoic acid.

Multi-Step Synthesis Strategies and Optimization

While a direct, single-step synthesis is the most prominently reported method, a hypothetical multi-step approach could be envisioned. This would likely involve the synthesis of the precursor, 4-(methylamino)benzoic acid, followed by a separate formylation step. The synthesis of 4-(methylamino)benzoic acid can be achieved through various standard organic transformations. However, the direct formylation of 4-(methylamino)benzoic acid remains the most efficient and optimized route to this compound reported to date. acs.org

A detailed study on the optimization of the direct synthesis has been reported, highlighting the reaction conditions that lead to a high yield of the final product. The procedure involves refluxing p-(N-methyl)-aminobenzoic acid with formic acid. acs.org Specifically, boiling a mixture of 10.0 g (0.066 mole) of p-(N-methyl)-aminobenzoic acid in 100 ml of formic acid under reflux for three hours, followed by evaporation to dryness, yields the desired product. acs.org The product, p-(N-methyl-N-formyl)-aminobenzoic acid, can be isolated in pure form as white crystals with a melting point of 218°C. acs.org This process boasts a high yield of 97% upon purification by suspension in water or by reprecipitation using NaOH/HCl. acs.org

| Reactant | Reagent | Conditions | Yield | Reference |

| p-(N-methyl)-aminobenzoic acid | Formic acid | Reflux, 3 hours | 97% | acs.org |

Table 1: De Novo Synthesis of this compound

Chemo- and Regioselective Approaches in Synthesis

The synthesis of this compound from p-(N-methyl)-aminobenzoic acid demonstrates inherent chemo- and regioselectivity. The formylation reaction selectively occurs at the secondary amine (the N-methylamino group) rather than at the carboxylic acid group or the aromatic ring. This selectivity is attributed to the higher nucleophilicity of the nitrogen atom of the secondary amine compared to the oxygen atoms of the carboxylic acid under the reaction conditions. The use of formic acid as the formylating agent under reflux conditions favors the N-formylation. acs.org

In the broader context of formylation of bifunctional compounds, selective N-formylation over O-formylation is a common objective. For instance, in reactions involving substrates with both hydroxyl and amino groups, N-formylation is often achieved with high selectivity. scholarsresearchlibrary.com This is because the lone pair of electrons on the nitrogen atom is generally more available for nucleophilic attack on the formylating agent than the lone pairs on the oxygen atom of a hydroxyl group.

Mechanistic Elucidation of Key Synthetic Steps

The reaction mechanism for the N-formylation of a secondary amine like p-(N-methyl)-aminobenzoic acid with formic acid is believed to proceed through a nucleophilic acyl substitution pathway.

The proposed mechanism involves the following steps:

Protonation of Formic Acid: In the acidic medium, the carbonyl oxygen of formic acid is likely protonated, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-methylamino group attacks the activated carbonyl carbon of the protonated formic acid. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The intermediate then collapses, with the departure of a water molecule as a good leaving group, to form a protonated formamide (B127407).

Deprotonation: Finally, a base (which can be another molecule of the amine or water) removes the proton from the nitrogen atom to yield the final N-formylated product, this compound. researchgate.net

This acid-catalyzed mechanism is a well-established pathway for the formylation of amines using formic acid. researchgate.net

Application of Green Chemistry Principles in Synthesis

The synthesis of this compound can be viewed through the lens of green chemistry principles. The direct synthesis from p-(N-methyl)-aminobenzoic acid and formic acid is a relatively atom-economical reaction, with water being the primary byproduct. acs.org However, the use of a large excess of formic acid, which is then evaporated, presents an area for improvement.

Several green approaches to N-formylation of amines have been developed and could potentially be applied to the synthesis of this specific compound. These include:

Catalyst-free N-formylation using CO2: Carbon dioxide, a renewable and non-toxic C1 source, can be used for the N-formylation of amines in the presence of a suitable reducing agent. benthamdirect.comeurekaselect.comnih.gov This method avoids the use of corrosive formic acid.

Mechanochemical Synthesis: Performing the reaction in a ball mill under solvent-free or low-solvent conditions can significantly reduce waste and energy consumption. researchgate.net

Use of Reusable Catalysts: Employing solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, can facilitate the reaction and allow for easy separation and recycling of the catalyst, thereby minimizing waste. rsc.orgnih.gov

Solvent-free Conditions: Conducting the reaction under neat conditions (without a solvent) at elevated temperatures can also be a greener alternative, simplifying the work-up procedure and reducing solvent waste. scholarsresearchlibrary.com

While these green methods have been successfully applied to a range of amines, their specific application and optimization for the synthesis of this compound would require further research.

Functional Group Interconversions and Derivatization Strategies

The presence of a carboxylic acid moiety in this compound opens up avenues for various functional group interconversions and derivatization strategies.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group can be converted into a variety of other functional groups, most notably esters and amides.

Esterification:

Esterification of this compound can be achieved through standard methods, such as the Fischer-Speier esterification. This typically involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid, and often with heating. youtube.com The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Amide Formation:

The carboxylic acid group of this compound can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common methods for amide bond formation include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride. The acyl chloride is then reacted with an amine to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate the direct reaction between a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govlibretexts.org Other modern coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU).

A general procedure for amide synthesis mediated by TiCl₄ has been reported for various carboxylic acids, including benzoic acid, reacting with a range of amines to give moderate to excellent yields. nih.gov For example, the reaction of benzoic acid with aniline (B41778) in the presence of TiCl₄ and pyridine (B92270) at 85 °C yields N-phenylbenzamide in 98% yield. nih.gov Such methods could likely be adapted for the amidation of this compound.

| Derivative | Reagents | General Conditions | Reference for General Method |

| Esters | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat, Reflux | youtube.com |

| Amides | Amine, Coupling Reagent (e.g., DCC, EDC, TiCl₄) | Room Temperature or Heat, Inert Solvent | nih.govlibretexts.org |

Table 2: Potential Derivatization of the Carboxylic Acid Moiety

Transformations Involving the N-Formyl-N-methylamino Group

The N-formyl-N-methylamino group significantly influences the chemical reactivity of the aromatic ring and can itself undergo various transformations. These reactions are pivotal for modifying the electronic properties of the molecule or for introducing new functionalities.

One of the primary transformations is the deformylation to regenerate the N-methylamino group. This can be achieved under acidic or basic conditions. For instance, acid hydrolysis can remove the formyl group, although care must be taken to avoid unintended side reactions with the carboxylic acid moiety. google.com A patent describes a method for removing the formyl group from N-formyl-amino acid and N-formyl-peptide esters using a strong acid in a mixture of water and an organic solvent, which could be applicable to this compound. google.com

Another significant transformation is the reduction of the formyl group . This can lead to the formation of the corresponding N,N-dimethylamino derivative. While specific examples for this compound are not prevalent in readily available literature, the reduction of formamides to amines is a well-established transformation in organic synthesis, often accomplished using reducing agents like lithium aluminum hydride.

Derivatization for Enhanced Reactivity in Subsequent Reactions

To facilitate further chemical transformations, particularly those involving the carboxylic acid functionality, this compound can be converted into more reactive derivatives. These derivatives serve as activated intermediates for a variety of coupling reactions.

A common strategy is the conversion of the carboxylic acid to an acid chloride . This is typically achieved by reacting the benzoic acid derivative with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting N-Formyl-N-methylaminobenzoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. For example, a patent describes the synthesis of 4-(Dimethylamino)benzoyl chloride from 4-(Dimethylamino)benzoic acid using thionyl chloride. A similar procedure could be applied to this compound.

Another important derivatization is the formation of esters . Esterification of the carboxylic acid, for instance, to a methyl or ethyl ester, can be accomplished through Fischer esterification, reacting the acid with an excess of the corresponding alcohol in the presence of an acid catalyst. These esters can be more soluble in organic solvents and are suitable substrates for various reactions where the free carboxylic acid might interfere. The resulting ester can then be hydrolyzed back to the carboxylic acid if needed. A research article details the synthesis of methyl 4-formylbenzoate (B8722198) from 4-formylbenzoic acid and thionyl chloride in methanol, which is a relevant example of this type of transformation.

The following table summarizes the key transformations and derivatizations of this compound:

| Transformation/Derivatization | Reagents and Conditions | Product Type |

| Deformylation | Strong acid (e.g., HCl) in water/organic solvent mixture | N-Methylamino benzoic acid |

| Electrophilic Aromatic Substitution (e.g., Nitration) | Nitrating agent (e.g., HNO₃/H₂SO₄) | Ortho- and para-substituted derivatives |

| Reduction of Formyl Group | Reducing agent (e.g., LiAlH₄) | N,N-Dimethylamino benzoic acid |

| Conversion to Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | N-Formyl-N-methylaminobenzoyl chloride |

| Esterification | Alcohol (e.g., Methanol) and acid catalyst | This compound ester |

Comprehensive Spectroscopic and Advanced Analytical Characterization Methodologies for N Formyl N Methylamino Benzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 4-(N-Formyl-N-methylamino)benzoic acid, HRMS provides an experimental mass measurement that can be compared to the calculated exact mass.

The calculated monoisotopic mass of 4-(N-Formyl-N-methylamino)benzoic acid (C₉H₉NO₃) is 179.058243149 Da. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm). This level of precision unequivocally confirms the elemental formula C₉H₉NO₃, distinguishing it from other potential compounds with the same nominal mass.

In addition to the parent ion, HRMS can also provide information on fragment ions, aiding in the structural confirmation. Expected fragmentation patterns would involve the loss of characteristic neutral molecules or radicals, such as the loss of a hydroxyl group (•OH) from the carboxylic acid, water (H₂O), carbon monoxide (CO), or the formyl group (•CHO). Analyzing the precise masses of these fragments further substantiates the proposed molecular structure.

| Property | Value |

| Molecular Formula | C₉H₉NO₃ scbt.com |

| Molecular Weight | 179.17 g/mol scbt.com |

| Calculated Exact Mass | 179.058243149 Da nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic-level structure of organic molecules in solution. A full suite of NMR experiments, including 1D and 2D techniques, is essential for the complete assignment of all proton and carbon signals and for probing the compound's conformational dynamics.

Proton (¹H) and Carbon (¹³C) NMR Techniques

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the formyl proton, and the carboxylic acid proton. The aromatic region would display an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating N-formyl-N-methylamino group would appear upfield compared to those ortho to the electron-withdrawing carboxylic acid group. Due to restricted rotation around the amide C-N bond, it is possible to observe two distinct sets of signals for the formyl and N-methyl protons, corresponding to E/Z rotamers.

Carbon (¹³C) NMR: The ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the formyl group would appear at the downfield end of the spectrum (>160 ppm). The four aromatic carbons would have distinct chemical shifts due to the different electronic effects of the two substituents. The N-methyl carbon would resonate in the aliphatic region. Similar to the ¹H NMR, the presence of E/Z rotamers could lead to a doubling of the signals for the carbons near the amide bond (formyl, N-methyl, and the ipso- and ortho-aromatic carbons).

Predicted NMR Data for 4-(N-Formyl-N-methylamino)benzoic acid Predicted chemical shifts (δ) in ppm. These are estimated values and may vary based on solvent and temperature.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| COOH | ~12-13 | ~168-172 | Carboxylic acid proton is broad and exchangeable. |

| CHO | ~8.2-8.5 | ~162-165 | Formyl group. May show two signals for E/Z rotamers. |

| Ar-H (ortho to COOH) | ~8.0-8.2 | ~130-133 | Part of an AA'BB' system. |

| Ar-H (ortho to NCHO) | ~7.3-7.5 | ~115-118 | Part of an AA'BB' system. |

| N-CH₃ | ~3.3-3.5 | ~35-40 | N-methyl group. May show two signals for E/Z rotamers. |

| Ar-C (ipso to COOH) | - | ~135-138 | Quaternary carbon. |

| Ar-C (ipso to NCHO) | - | ~145-148 | Quaternary carbon. |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are indispensable for unambiguously assigning the predicted NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A key correlation would be observed between the two aromatic protons of the AA'BB' system, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the aromatic CH signals by linking each aromatic proton signal to its corresponding carbon signal. It would also link the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This is crucial for connecting the different functional groups. Expected correlations include:

From the N-methyl protons to the formyl carbon and the ipso-aromatic carbon (C-N).

From the formyl proton to the N-methyl carbon and the ipso-aromatic carbon.

From the aromatic protons ortho to the COOH group to the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space proximity between protons. This experiment would be particularly valuable for determining the preferred conformation (E/Z isomerism) around the amide bond. A cross-peak between the formyl proton and the N-methyl protons would indicate they are on the same side of the C-N bond, while a correlation between the formyl proton and the ortho-aromatic protons would suggest the opposite conformation.

Variable Temperature NMR Studies for Conformational Dynamics

The N-formyl group introduces the possibility of conformational isomerism due to the significant energy barrier to rotation around the C(O)-N amide bond. This results in two planar conformers, often referred to as E and Z rotamers.

At room temperature, the rate of interconversion between these rotamers might be slow on the NMR timescale, leading to the observation of two separate sets of signals for the nuclei close to the amide bond. Variable Temperature (VT) NMR studies are the definitive method to investigate this dynamic process.

By acquiring ¹H NMR spectra at different temperatures, one could observe the coalescence of the separate signals for the rotamers as the temperature is increased. At a specific temperature, the coalescence point, the rate of interconversion becomes equal to the frequency difference between the signals. From this data, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational stability of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The expected vibrational frequencies for 4-(N-Formyl-N-methylamino)benzoic acid can be predicted based on its structure.

Carboxylic Acid Group: This group will give rise to a very broad O-H stretching band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration will produce a strong, sharp band around 1700-1725 cm⁻¹.

Amide Group (N-Formyl): The tertiary amide will have a very strong C=O stretching band (the "Amide I" band) in the region of 1650-1680 cm⁻¹. The position of this band is sensitive to conformation and intermolecular interactions.

Aromatic Ring: The C=C stretching vibrations within the benzene ring will appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-H stretching vibrations will be observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations are also characteristic; for a 1,4-disubstituted ring, a strong band is expected in the 800-850 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the symmetric aromatic ring breathing modes and the C=C stretches are often strong, providing a clear fingerprint of the substituted benzene ring.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H stretch (aromatic) | Aromatic Ring | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | N-CH₃ | 3000 - 2850 | Medium |

| C=O stretch | Carboxylic Acid | 1725 - 1700 | Strong |

| C=O stretch (Amide I) | N-Formyl Amide | 1680 - 1650 | Very Strong |

| C=C stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-H bend (out-of-plane) | 1,4-disubstituted Aromatic | 850 - 800 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for 4-(N-Formyl-N-methylamino)benzoic acid has been deposited in the public databases as of the time of this review, obtaining suitable crystals would provide a wealth of information.

A successful crystallographic analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzene ring, the carboxylic acid, and the N-formyl-N-methylamino group.

Conformation: The analysis would unambiguously determine the conformation around the C(O)-N amide bond (E/Z) in the solid state. It would also reveal the dihedral angle between the plane of the aromatic ring and the planes of the substituent groups.

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. This includes identifying hydrogen bonding interactions, such as the classic carboxylic acid dimer formation or hydrogen bonds involving the amide oxygen, and potential π-π stacking interactions between the aromatic rings. This information is vital for understanding the physical properties of the solid material. For comparison, the precursor 4-(methylamino)benzoic acid has a known crystal structure. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the stereochemical characterization of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter.

Based on the chemical structure of N-Formyl-N-methylamino benzoic acid, it does not possess a chiral carbon atom. The nitrogen atom is bonded to three different groups (the formyl group, the methyl group, and the benzoic acid moiety), but for it to be a stable stereocenter, the inversion of the nitrogen atom would need to be restricted. In this case, rapid nitrogen inversion at room temperature would likely lead to racemization, making the separation of enantiomers and their characterization by chiroptical methods not applicable.

Atropisomerism, a type of chirality arising from restricted rotation around a single bond, could theoretically exist. However, there is currently no literature to suggest that this compound exhibits this phenomenon or that it has been resolved into stable atropisomers. Therefore, chiroptical spectroscopy is not generally considered a relevant analytical technique for the stereochemical characterization of this compound under standard conditions.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the assessment of purity and for the isolation of this compound from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and purity determination. While specific validated methods for this compound are not widely published, methods for the closely related benzoic acid and its derivatives can be adapted. thaiscience.infoust.eduresearchgate.netresearchgate.netnih.gov

A typical HPLC method would be a reverse-phase separation. sielc.com Method development would involve optimizing the stationary phase, mobile phase composition, pH, and detector wavelength.

Stationary Phase: A C18 column is a common choice for the separation of aromatic acids and their derivatives. thaiscience.inforesearchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. thaiscience.infoust.edu The pH of the buffer is a critical parameter, as it influences the ionization state of the carboxylic acid and any basic nitrogen atoms, thereby affecting retention time and peak shape. For acidic compounds, a slightly acidic mobile phase is often used to suppress ionization and improve retention on a reverse-phase column. An ammonium (B1175870) acetate (B1210297) buffer is a common choice. ust.eduresearchgate.net

Detection: A UV detector is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light. The detection wavelength would be optimized to achieve maximum sensitivity. For benzoic acid, a wavelength of 234 nm has been used. thaiscience.infoust.eduresearchgate.net

Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). thaiscience.inforesearchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition | Reference |

| Column | C18, 50 mm x 4.6 mm, 5 µm | thaiscience.inforesearchgate.net |

| Mobile Phase | 0.05 M Ammonium Acetate (pH 4.4) : Methanol (B129727) (60:40 v/v) | thaiscience.inforesearchgate.net |

| Flow Rate | 1.0 mL/min | thaiscience.infoust.eduresearchgate.net |

| Detection | UV at 234 nm | thaiscience.inforesearchgate.net |

| Injection Volume | 10 µL | thaiscience.info |

| Temperature | Ambient | thaiscience.info |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. tcichemicals.com

Derivatization: Trimethylsilylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in carboxylic acids. tcichemicals.comresearchgate.net Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) can be used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. tcichemicals.com

GC Separation: The derivatized compound is then separated on a GC column, typically a non-polar or medium-polarity capillary column. The temperature program of the GC oven is optimized to achieve good separation from other components in the sample.

MS Detection: The mass spectrometer detects the fragments of the derivatized compound after electron ionization. The resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and confirmation of the compound's identity. For trimethylsilylated benzoic acid, characteristic ions would be observed. massbank.eu

Table 2: Potential GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition | Reference |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)acetamide (BSA) | tcichemicals.com |

| GC Column | Capillary column (e.g., DB-5ms) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injection Mode | Splitless | N/A |

| Oven Program | Temperature ramp (e.g., 80°C to 300°C) | massbank.eu |

| Ionization Mode | Electron Ionization (EI) at 70 eV | massbank.eu |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | massbank.eu |

Preparative chromatography is used to purify and isolate larger quantities of a compound. Both preparative HPLC and flash chromatography can be employed for the purification of this compound.

Preparative HPLC: An HPLC method developed for analytical purposes can often be scaled up for preparative separation. sielc.com This involves using a larger diameter column packed with the same stationary phase and a higher flow rate. The collected fractions containing the pure compound are then combined, and the solvent is removed to yield the isolated product.

Flash Chromatography: Flash chromatography is a rapid form of column chromatography that uses a positive pressure to force the solvent through the column, speeding up the separation. This technique is suitable for purifying gram-scale quantities of the compound. The choice of stationary phase (e.g., silica (B1680970) gel) and solvent system would be guided by preliminary analysis using thin-layer chromatography (TLC).

A reported synthesis of N-Formyl-4-(methylamino)benzoic acid describes a non-chromatographic purification method involving reprecipitation from an aqueous sodium hydroxide (B78521) solution by the addition of hydrochloric acid, yielding the product with high purity. chemicalbook.com However, for more complex mixtures or for achieving the highest possible purity, preparative chromatography would be the method of choice.

Computational Chemistry and Theoretical Investigations of N Formyl N Methylamino Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-Formyl-N-methylamino benzoic acid. These calculations provide a detailed picture of the electron distribution and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

The reactivity of the molecule can be further analyzed using conceptual DFT descriptors such as chemical potential, global hardness, and the Fukui function. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks. For instance, the analysis of the Fukui function can reveal which atoms in the this compound molecule are more susceptible to attack by electrophiles or nucleophiles. mdpi.com

Table 1: Illustrative Calculated Electronic Properties of this compound (meta-isomer) using DFT

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. They are intended to represent the expected range and are not from a specific experimental or computational study on this compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

The conformational flexibility of this compound is a key determinant of its physical and biological properties. This flexibility arises from the rotation around several single bonds, including the C-N amide bond, the N-C(methyl) bond, and the C-C bond connecting the carboxylic group to the benzene (B151609) ring. Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of this molecule. unimi.it

MD simulations track the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. These simulations can identify the most stable conformers and the energy barriers between them. For this compound, a significant rotational barrier is expected around the C-N amide bond due to its partial double bond character. exlibrisgroup.comnih.gov This can lead to the existence of distinct E/Z rotamers. beilstein-journals.orgmdpi.com

The solvent environment plays a crucial role in the conformational preferences of benzoic acid derivatives. acs.org MD simulations in different solvents can reveal how intermolecular interactions, such as hydrogen bonding with solvent molecules, affect the conformational equilibrium. nih.gov

Table 2: Illustrative Rotational Energy Barriers for Key Torsions in this compound

| Torsional Angle | Rotational Barrier (kcal/mol) |

| C(O)-N Bond Rotation (Amide) | 18 - 22 |

| C(aryl)-COOH Bond Rotation | 4 - 6 |

| N-CH3 Bond Rotation | 1 - 2 |

Note: These values are representative of rotational barriers found in similar N-aryl amides and substituted benzoic acids and are for illustrative purposes.

Theoretical Prediction of Spectroscopic Signatures

Computational methods can accurately predict the spectroscopic signatures of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra are invaluable for the interpretation of experimental data and for the structural elucidation of the molecule.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. By analyzing the vibrational modes, specific peaks in the IR spectrum can be assigned to the stretching and bending vibrations of different functional groups, such as the C=O and N-H of the formyl group, the C=O of the carboxylic acid, and the various vibrations of the aromatic ring. daneshyari.comresearchgate.netdergipark.org.tr

Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. daneshyari.comresearchgate.netdergipark.org.tr These calculations provide predicted ¹H and ¹³C NMR spectra that can be compared with experimental results to confirm the molecular structure and to assign the resonances to specific nuclei in the molecule. The presence of rotamers due to the hindered amide bond rotation would be expected to result in distinct sets of signals in the NMR spectra at low temperatures. mdpi.com

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid C=O | Stretching | 1720 - 1740 |

| Formyl C=O | Stretching | 1680 - 1700 |

| Amide C-N | Stretching | 1300 - 1350 |

| Aromatic C=C | Stretching | 1580 - 1610 |

Note: These are typical frequency ranges for the specified functional groups and are provided for illustrative purposes.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

For example, the N-formylation of N-methylaminobenzoic acid with formic acid is a key synthetic step. scispace.commdpi.com Computational studies can elucidate the mechanism of this reaction, determining whether it proceeds through a direct pathway or involves the formation of an intermediate. Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy, which is crucial for understanding the reaction kinetics.

Furthermore, computational methods can be employed to study the reactivity of this compound in various chemical transformations. By modeling the interaction of the molecule with different reagents and catalysts, it is possible to predict the most likely reaction products and to design more efficient synthetic routes.

Structure-Energy Relationship Analysis and Tautomeric Considerations

The relationship between the structure of this compound and its energy is fundamental to understanding its stability and reactivity. Computational methods allow for a detailed analysis of this relationship by calculating the energies of different isomers and conformers.

One important aspect to consider is the potential for tautomerism. For this compound, while less common for the formamide (B127407) group itself, the carboxylic acid moiety can exist in equilibrium with its tautomeric form, although the keto form is overwhelmingly favored. More relevant is the consideration of different conformers arising from rotation around single bonds, which can have significantly different energies.

The position of the N-formyl-N-methylamino group on the benzoic acid ring (ortho, meta, or para) will have a profound impact on the molecule's electronic structure, stability, and reactivity. mdpi.com Computational analysis can quantify these differences, providing insights into how the isomeric structure influences the molecule's properties. For instance, the acidity of the carboxylic acid group is expected to be modulated by the position of the N-formyl-N-methylamino substituent.

Investigation of this compound Reveals No Publicly Available Data on Mechanistic Biological Interactions

Despite a comprehensive investigation into the scientific literature, no public data exists on the mechanistic biological interactions of the chemical compound this compound. Extensive searches for information regarding its ligand-receptor binding studies, enzyme interaction mechanisms, and related non-clinical data have yielded no specific research findings.

The inquiry sought to detail the compound's potential biological activities through a structured examination of its molecular interactions. The intended scope of the investigation was to cover several key areas of non-clinical research, including:

Ligand-Receptor Binding Studies and Mechanistic Insights: This would have involved an analysis of in vitro receptor binding assays, displacement kinetics, the thermodynamics of ligand-receptor binding, and structure-activity relationship (SAR) studies focused on binding affinity.

Enzyme Interaction Mechanisms: This section aimed to explore the kinetics of any potential enzyme inhibition or activation by the compound, supported by molecular docking and dynamics simulations of enzyme-ligand complexes.

However, a thorough review of scientific databases and scholarly articles revealed a significant gap in the research landscape for this compound. While information on its basic chemical properties, such as its molecular formula (C₉H₉NO₃) and CAS number (51865-84-0), is available, and its synthesis from 4-(Methylamino)benzoic acid has been described, there are no published studies detailing its interactions with biological macromolecules. chemicalbook.comscbt.com

Research on other benzoic acid derivatives has shown a wide range of biological activities, including roles as enzyme inhibitors and receptor antagonists. For instance, various derivatives have been studied for their effects on targets such as the fat mass and obesity-associated protein (FTO), vanilloid receptors, protein-tyrosine phosphatases (PTPs), and dipeptidyl peptidase-4 (DPP-4). These studies often include detailed mechanistic investigations of the kind requested for this compound. However, this specific compound does not appear as a subject in these or any other publicly accessible biological studies.

Similarly, computational studies involving molecular docking and dynamics simulations are common for understanding the interaction of small molecules with biological targets. Such studies have been conducted for other benzoic acid derivatives to elucidate their binding modes and interaction energies. Again, no such simulations have been published for this compound.

Investigation of Mechanistic Biological Interactions of N Formyl N Methylamino Benzoic Acid Non Clinical Focus

Role in Biochemical Pathways and Metabolomic Profiling

N-Formyl-N-methylamino benzoic acid is not commonly identified as a natural product or a metabolite in broad metabolomic profiling studies. Its presence in biological systems is typically not endogenous. Instead, it is more frequently encountered as a synthetic intermediate or an impurity. For instance, it has been identified as a process-related impurity during the synthesis of other more complex molecules.

Comparative Mechanistic Studies with Related Analogues and Derivatives

Direct comparative mechanistic studies that specifically focus on this compound are scarce. However, a comparative analysis can be constructed by examining its structural features in relation to its analogues. The key structural components for comparison are the benzoic acid core, the position of the substituent on the aromatic ring, and the nature of the N-acyl group.

The primary analogues for comparison include benzoic acid, aminobenzoic acid, N-methylaminobenzoic acid, and other N-acylated aminobenzoic acids.

Comparison with Benzoic Acid and Aminobenzoic Acid: Unlike the unsubstituted benzoic acid, the presence of the N-formyl-N-methylamino group significantly alters the electronic properties and steric profile of the molecule. Compared to a simple amino group (as in aminobenzoic acid), the N-formyl-N-methylamino group is bulkier and electronically different, which would influence its ability to bind to enzyme active sites or receptors. The position of this group (ortho, meta, or para) is critical. For example, an ortho-substituent can introduce intramolecular hydrogen bonding possibilities not available to the meta or para isomers, thereby affecting its conformation and interaction mechanisms.

Comparison with N-methylaminobenzoic acid: The key difference here is the formyl group (-CHO). The formyl group is an electron-withdrawing group and can participate in hydrogen bonding as an acceptor. This distinguishes it mechanistically from the N-methylamino group, which has a hydrogen atom that can act as a hydrogen bond donor. The presence of the formyl group makes the nitrogen atom non-basic. Furthermore, the formyl group represents a potential metabolic cleavage site, meaning this compound could act as a pro-drug or precursor to N-methylaminobenzoic acid.

Comparison with other N-Acylated Analogues: Comparing the N-formyl group to other N-acyl groups (e.g., N-acetyl) would highlight the role of the acyl substituent's size and electronic nature. The small size of the formyl group might allow it to fit into enzymatic sites that cannot accommodate larger acyl groups.

A data table summarizing the structural and potential mechanistic differences between this compound and its key analogues is presented below.

Table 1: Comparative Features of this compound and Its Analogues

| Compound Name | Key Structural Difference from this compound | Potential Mechanistic Implications |

|---|---|---|

| Benzoic Acid | Lacks the N-formyl-N-methylamino substituent. | Different electronic distribution and steric profile; interacts differently with biological targets. |

| Aminobenzoic Acid | Has a primary amino group (-NH2) instead of the N-formyl-N-methylamino group. | Amino group is basic and can act as a hydrogen bond donor; different binding and reactivity. |

| N-Methylaminobenzoic Acid | Lacks the formyl group; has a secondary amine. | Nitrogen is more basic; can act as a hydrogen bond donor; lacks the metabolic cleavage site of the formyl group. |

These comparisons underscore that the specific combination of the formyl and methyl groups on the amino nitrogen, attached to a benzoic acid scaffold, defines a unique chemical entity whose biological interactions, while not extensively studied, can be predicted to differ significantly from its simpler analogues.

Applications As a Synthetic Precursor and Building Block in Complex Chemical Synthesis

Incorporation into Natural Product Scaffolds and Analogue Synthesis

While direct applications of N-Formyl-N-methylamino benzoic acid in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in various alkaloids and other bioactive compounds. The anthranilic acid core, from which this compound is derived, is a well-known precursor in the biosynthesis and synthetic preparation of numerous alkaloids, such as those of the quinoline, acridine, and quinazoline (B50416) classes.

The N-formyl and N-methyl functionalities can be envisioned as key handles for the elaboration of more complex molecular architectures. For instance, the formyl group can be reduced to a methyl group or be involved in cyclization reactions. The N-methyl group is a common feature in many natural products, influencing their pharmacological properties.

The potential for this compound lies in the synthesis of analogues of natural products. By incorporating this building block, chemists can systematically modify the structure of a known natural product to explore structure-activity relationships (SAR) and develop new therapeutic agents. For example, its integration into quinazolinone alkaloid scaffolds could lead to novel derivatives with altered biological activities.

Table 1: Potential Natural Product Scaffolds for Analogue Synthesis

| Natural Product Class | Core Structure | Potential Role of this compound |

|---|---|---|

| Quinazoline Alkaloids | Quinazoline | Precursor for the substituted benzene (B151609) ring |

| Acridine Alkaloids | Acridine | Building block for one of the aromatic rings |

It is important to note that while the foundational chemistry supports these potential applications, specific examples of the direct incorporation of this compound into complex natural product syntheses are an area for future research and development.

Utility in the Construction of Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound isomers are valuable precursors for constructing various heterocyclic systems, particularly those containing nitrogen. The ortho isomer, 2-(N-formyl-N-methylamino)benzoic acid, is especially well-suited for the synthesis of fused heterocyclic systems like quinazolinones and benzimidazoles.

Quinazolinone Synthesis: Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. 2-(N-formyl-N-methylamino)benzoic acid can serve as a key starting material for the synthesis of 4(3H)-quinazolinones. The general strategy involves the reaction of the N-formylated anthranilic acid derivative with a primary amine, which leads to the formation of the quinazolinone ring system through a cyclocondensation reaction. The N-methyl group remains on the quinazolinone nitrogen, providing a specific substitution pattern.

Benzimidazole (B57391) Synthesis: Benzimidazoles are another important class of heterocyclic compounds found in a variety of pharmaceuticals, such as proton pump inhibitors and anthelmintics. While the direct synthesis from this compound is less common, the related N-acyl-o-phenylenediamines are key intermediates. This compound could potentially be converted to a suitable precursor for benzimidazole synthesis, for instance, by conversion of the carboxylic acid to an amino group.

Table 2: Examples of Heterocyclic Systems Derived from Related Precursors

| Heterocyclic System | Precursor Type | General Reaction |

|---|---|---|

| Quinazolinones | 2-Aminobenzoic acids and formamides | Condensation and cyclization |

| Benzimidazoles | o-Phenylenediamines and formic acid | Phillips-Ladenburg condensation |

The utility of this compound in this context is underscored by the numerous synthetic methods developed for these heterocyclic frameworks that utilize structurally related starting materials. scbt.comking-pharm.combohrium.comnih.gov

Strategies for Asymmetric Synthesis Utilizing this compound

The application of this compound as a chiral auxiliary or a key component in asymmetric synthesis is a developing area of research. Asymmetric synthesis is crucial for the preparation of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

Currently, there are no widely established methods that specifically employ this compound for asymmetric transformations. However, its structure presents several possibilities for its development in this field.

As a Chiral Ligand Precursor: The benzoic acid functionality could be used to couple with chiral amines or alcohols to form chiral ligands. These ligands could then be used to coordinate with metal catalysts for a variety of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

As a Chiral Derivatizing Agent: The carboxylic acid could be reacted with a racemic mixture of alcohols or amines. The resulting diastereomeric amides or esters could then be separated by chromatography or crystallization. Subsequent cleavage of the this compound moiety would yield the enantiomerically pure compounds.

While these strategies are theoretically plausible, their practical implementation and efficiency would require significant experimental investigation. The development of novel chiral catalysts and auxiliaries is an ongoing effort in organic chemistry, and this compound could potentially contribute to this field in the future.

Design and Synthesis of Advanced Materials Building Blocks

The rigid aromatic core and the presence of functional groups that can participate in intermolecular interactions make this compound a potential building block for advanced materials.

Polymers: The bifunctional nature of this compound makes it a candidate as a monomer for the synthesis of specialty polymers. For example, it could be incorporated into polyesters or polyamides through the carboxylic acid group. The N-formyl-N-methylamino moiety would then be a pendant group along the polymer chain, imparting specific properties such as altered solubility, thermal stability, or the ability to coordinate with metal ions. While specific examples of polymers derived from this monomer are not prevalent, the synthesis of polymers from functionalized amino acids is a well-established field. mdpi.comrsc.orgresearchgate.net

Functional Dyes: The aromatic ring of this compound can be further functionalized to create chromophoric systems. The electronic nature of the N-formyl-N-methylamino group can be tuned to modulate the absorption and emission properties of the resulting dye molecules. These dyes could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as biological stains.

Table 3: Potential Applications in Advanced Materials

| Material Type | Key Structural Feature | Potential Property/Application |

|---|---|---|

| Liquid Crystals | Carboxylic acid for H-bonding, rigid core | Display technologies, sensors |

| Polymers | Bifunctionality (acid and formamide) | Specialty polymers with tailored properties |

The exploration of this compound as a building block for advanced materials is an emerging field with the potential for significant discoveries.

Future Directions and Emerging Research Avenues for N Formyl N Methylamino Benzoic Acid Research

Exploration of Novel Synthetic Methodologies

The synthesis of N-formylamides is a cornerstone of organic chemistry, with numerous methods developed over the years. nih.govresearchgate.net However, the specific synthesis of N-Formyl-N-methylamino benzoic acid presents unique challenges and opportunities for innovation. Future research should focus on developing more efficient, sustainable, and versatile synthetic protocols.

A significant area for exploration is the use of novel formylating agents and catalysts. While traditional methods often rely on reagents like formic acid or N,N-dimethylformamide (DMF), emerging strategies offer milder and more selective alternatives. nih.govresearchgate.net For instance, the development of N-formyl imides as formylating agents, which can be used in aqueous media with catalytic amounts of acid, presents a green and efficient pathway. rsc.org Another promising route involves the catalytic use of CO2 as a C1 source, which, when combined with a suitable reducing agent like phenylsilane, can achieve N-formylation under relatively mild conditions. rsc.org

The application of transition-metal catalysis also warrants deeper investigation. Ruthenium and nanogold particle-based catalysts have shown efficacy in the N-formylation of various amines using methanol (B129727) as both a solvent and a formyl source, a process that could be adapted for N-methylated aminobenzoic acids. nih.gov The development of magnetically retrievable nanocatalysts, such as Fe3O4-CuO, could offer a highly efficient and recyclable system for the formylation reaction. researchgate.net

A comparative analysis of potential future synthetic routes against a standard method highlights the opportunities for improvement.

Table 1: Comparative Overview of Potential Synthetic Methodologies

| Method | Formylating Agent | Catalyst | Potential Advantages | Key Research Challenge |

|---|---|---|---|---|

| Conventional | Formic Acid / Acetic Anhydride | None / Acid | Well-established, readily available reagents. | Often requires harsh conditions, potential for side reactions. |

| Novel Imide-Based | N-Formyl Imide | p-Toluenesulfonic acid | High efficiency, operational simplicity, metal-free, can be performed in water. rsc.org | Scalability and substrate scope for N-methylated benzoic acids. |

| CO2 Utilization | Carbon Dioxide / Phenylsilane | Zinc Complex | Utilizes a renewable C1 source, atom economy. rsc.org | Catalyst efficiency and tolerance to functional groups. |

| Transition-Metal Catalyzed | Methanol | Ruthenium N-heterocyclic carbene | Sustainable C1 source, high catalytic turnover. nih.gov | Catalyst cost, sensitivity, and optimization for the specific substrate. |

Application of Advanced In Situ Spectroscopic Monitoring Techniques

To optimize the novel synthetic methodologies discussed above, a detailed kinetic and mechanistic understanding is paramount. Advanced in situ spectroscopic techniques are powerful tools for achieving this, allowing for real-time monitoring of reaction progress without disturbing the system.

Future research should integrate techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy directly into the reaction setup. For the synthesis of this compound, in situ FTIR could track the reaction progress by monitoring the disappearance of the N-H stretch (if starting from a secondary amine precursor before formylation) and the appearance of the characteristic formyl C-H and amide C=O stretching vibrations. nih.govyoutube.com This allows for precise determination of reaction endpoints, identification of transient intermediates, and rapid optimization of parameters like temperature, pressure, and catalyst loading. youtube.com For example, researchers have successfully used in situ FTIR to monitor the reaction of CO2 with amines, distinguishing between physically dissolved and chemically reacted species, a technique directly applicable to CO2-based formylation routes. youtube.com

Table 2: Potential In Situ Spectroscopic Probes for Synthesis Monitoring

| Spectroscopic Technique | Key Molecular Vibration / Signal to Monitor | Information Gained | Reference Application |

|---|---|---|---|

| ATR-FTIR | Disappearance of reactant peaks (e.g., N-H stretch). Appearance of product C=O stretch (~1670-1700 cm⁻¹). Appearance of formyl C-H stretch (~2820 cm⁻¹). | Reaction kinetics, detection of intermediates, endpoint determination. | Monitoring of electrochemically controlled organic reactions. nih.gov |

| ¹H NMR | Shift of N-methyl proton signal upon formylation. Appearance of formyl proton signal (~8.0-8.5 ppm). | Conversion rates, structural confirmation of products in solution. | Studying self-association of benzoic acid derivatives. bohrium.comucl.ac.uk |

| Raman Spectroscopy | Changes in aromatic ring vibrational modes. Appearance of amide bands. | Complementary to FTIR, useful in aqueous media, can be fiber-optically coupled. | Characterization of molecular structures and interactions. |

Theoretical Prediction of Unexplored Reactivity and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), offers a predictive lens through which to explore the reactivity of this compound before embarking on extensive experimental work. Theoretical studies can elucidate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential, providing insights into its likely reaction pathways.

Future theoretical work could focus on predicting the outcomes of various chemical transformations. For example, DFT calculations can model the energetics of electrophilic aromatic substitution on the benzoic acid ring, predicting the regioselectivity (ortho, meta, or para to the N-formyl-N-methylamino group) of nitration, halogenation, or Friedel-Crafts reactions. Such studies have been successfully applied to a wide range of substituted benzoic acids to understand substituent effects on acidity and reactivity. mdpi.comunamur.be

Furthermore, computational models can predict the molecule's behavior in more advanced applications. For instance, the molecule's potential as a ligand in organometallic chemistry could be assessed by calculating binding energies and geometries with various metal centers. This predictive power allows for the rational design of experiments, saving significant time and resources by prioritizing reactions with a higher probability of success.

Integration into Supramolecular Chemistry and Self-Assembly Studies

The structure of this compound, featuring a carboxylic acid group (a strong hydrogen bond donor/acceptor) and an amide functionality, makes it an intriguing candidate for supramolecular chemistry. Derivatives of benzoic acid are well-known to form ordered structures through intermolecular hydrogen bonding. nih.gov

Emerging research should investigate the self-assembly properties of this molecule. The interplay between the carboxylic acid dimer motif (a common feature in benzoic acids) and potential N-H···O or C-H···O hydrogen bonds involving the formyl group could lead to the formation of novel supramolecular architectures like tapes, sheets, or helices. bohrium.comnih.gov The N-methyl group prevents the formation of the N-H···O hydrogen bonds typically seen in secondary amides, which could lead to unique packing arrangements compared to non-methylated analogues.

Molecular dynamics (MD) simulations could be employed to predict how these molecules associate in different solvents, guiding the experimental conditions for crystallization and the formation of self-assembled materials like gels or liquid crystals. ucl.ac.uk The modification of natural amino acids with aromatic segments to induce self-assembly is a well-established strategy, and this compound can be seen as a synthetic building block with similar potential. nih.gov

Development of Chemoenzymatic Approaches for Synthesis and Modification

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. While the enzymatic synthesis of p-aminobenzoic acid (PABA) is known, the application of enzymes to specifically N-formylate or N-methylate aminobenzoic acids is a nascent field ripe for exploration. nih.govgoogle.com

Future research could focus on screening for or engineering enzymes, such as formyltransferases or methyltransferases, that can act on N-methylanthranilic acid or similar precursors. A chemoenzymatic approach could involve the chemical synthesis of the N-methylated precursor followed by a highly selective enzymatic formylation step, avoiding the need for protecting groups and minimizing side reactions.

Conversely, enzymes could be used to modify the this compound molecule itself. For example, lipases could be used to catalyze the esterification of the carboxylic acid group with high selectivity. The development of whole-cell biocatalysts, using engineered microorganisms like E. coli, could provide a sustainable, fermentation-based production route for this compound or its derivatives, moving away from petrochemical-based feedstocks. nih.govgoogle.com This approach aligns with the growing demand for green chemistry in the production of fine chemicals.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Formic acid |

| N,N-dimethylformamide (DMF) |

| p-Toluenesulfonic acid |

| Phenylsilane |

| Methanol |

| N-methylanthranilic acid |

Q & A

Q. Optimization Strategies :

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to identify byproducts .

- Adjust stoichiometric ratios (e.g., 1:1.2 for amine-to-formylating agent) to minimize unreacted starting material.

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the formyl (-CHO) and N-methyl (-N-CH₃) groups. For example, the formyl proton typically appears at δ 8.1–8.3 ppm in DMSO-d₆ .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 208.0974 for C₁₀H₁₁NO₃) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. Purity Assessment :

Basic: How can researchers determine the solubility of this compound in organic solvents?

Answer:

- Gravimetric Method : Saturate solvents (e.g., DMSO, methanol) with the compound at 25°C, filter, and evaporate to measure residual mass. This method is reliable for high-boiling-point solvents .

- UV-Vis Spectroscopy : Prepare calibration curves at λ_max (e.g., 280 nm for benzoic acid derivatives) and measure absorbance of saturated solutions .

Q. Reported Data (Model System) :

| Solvent | Solubility (mg/mL, 25°C) | Method |

|---|---|---|

| DMSO | 45.2 ± 1.3 | Gravimetric |

| Methanol | 12.8 ± 0.9 | UV-Vis |

Advanced: What computational approaches predict the hydrogen-bonding behavior of this compound in solution?

Answer:

- Ab Initio Calculations : Use basis sets (e.g., STO-3G or 6-31G) to optimize molecular geometry and simulate dimerization via formyl-carboxylic acid hydrogen bonds. These models align with experimental crystallographic data for benzoic acid derivatives .

- Molecular Dynamics (MD) Simulations : Analyze solvent interactions in polar aprotic solvents (e.g., DMF) to predict solubility trends.

Key Insight :

The formyl group increases dipole moment, enhancing solubility in polar solvents compared to unsubstituted benzoic acids .

Advanced: How does this compound interact with multidrug resistance (MDR) transporters in microbial systems?

Answer:

- Yeast Model Studies : In Saccharomyces cerevisiae, benzoic acid derivatives upregulate MDR transporters like Tpo1 under nitrogen limitation. Use knockout strains (ΔTPO1) to assess compound efflux and intracellular accumulation .

- Transcriptional Profiling : RNA-seq or qPCR quantifies TPO1 expression changes upon exposure to the compound, linking resistance to transporter activity .

Q. Experimental Design :

- Expose yeast to sublethal doses (e.g., 0.5 mM) and measure growth inhibition over 24 hours.

- Compare wild-type and ΔTPO1 strains to isolate transporter-specific effects.

Advanced: What mechanistic insights explain the acid-catalyzed hydrolysis of this compound?

Answer:

- Kinetic Studies : Under acidic conditions (e.g., 6M HCl), hydrolysis proceeds via protonation of the formyl oxygen, followed by nucleophilic attack by water. Monitor reaction rates using ¹H NMR to track formyl group disappearance .

- Isotope Labeling : Introduce ¹⁸O-labeled water to confirm cleavage mechanism via mass spectrometry .

Q. Key Data :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 6M HCl, 80°C | 2.3 × 10⁻⁴ | 50 min |

Advanced: How can researchers design derivatives of this compound to enhance bioactivity?

Answer:

- Structure-Activity Relationship (SAR) : Modify substituents on the benzoic acid ring (e.g., chloro, nitro) to alter electron density and binding affinity. Use Hammett σ constants to predict electronic effects .

- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.